molecular formula C6H5F3N2O2 B1208076 2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate CAS No. 81265-32-9

2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate

Cat. No.: B1208076
CAS No.: 81265-32-9
M. Wt: 194.11 g/mol
InChI Key: VHSLGTPKFRBITL-UHFFFAOYSA-N
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Description

Key Structural Parameters

Structural Parameter Value Source
Molecular Formula C6H5F3N2O2
Molecular Weight 194.11 g/mol
Monoisotopic Mass 194.030312
Defined Stereocenters 0/0
Optical Activity None
Charge 0

The geometric arrangement of atoms within the molecule reflects the influence of both steric and electronic factors, with the imidazole ring maintaining its characteristic planarity while the carboxylate linkage provides rotational flexibility around the carbon-nitrogen bond connecting to the ring system. This flexibility allows for conformational adjustments that accommodate the steric demands of the bulky trifluoroethyl group while maintaining optimal orbital overlap for electronic delocalization. The spatial positioning of the trifluoroethyl group relative to the imidazole plane creates specific dihedral angles that can influence both the molecular dipole moment and the accessibility of reactive sites within the molecule.

Properties

IUPAC Name

2,2,2-trifluoroethyl imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSLGTPKFRBITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231014
Record name N-(2,2,2-Trifluoroethoxycarbonyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81265-32-9
Record name N-(2,2,2-Trifluoroethoxycarbonyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2,2-Trifluoroethoxycarbonyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate typically involves the reaction of trifluoroethanol with carbonyl diimidazole in the presence of a solvent such as tetrahydrofuran . The reaction is carried out at room temperature, and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced imidazole compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate and analogous imidazole derivatives:

Table 1: Comparative Analysis of Imidazole Derivatives

Compound Name (CAS) Substituents Melting Point (°C) Molecular Weight (g/mol) Key Properties/Applications References
This compound (81265-32-9) Trifluoroethyl ester at N1 N/A ~206* High electrophilicity; potential pharmaceutical intermediate
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) Ethyl ester, 4-fluorophenyl, diphenyl 119–120 386.42 Solid intermediate in histidine synthesis; aromatic substituents enhance stability
2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (1311316-93-4) Trifluoroethyl ester, methyl at N1 N/A 212.14 Increased lipophilicity; irritant properties (H315, H319, H335)
Lithium 1-(2-(trifluoromethyl)phenyl)-1H-imidazole-2-carboxylate (1208074-93-4) Lithium salt, trifluoromethylphenyl N/A 274.06 Ionic solubility; metallo-β-lactamase inhibition candidate
Ethyl 1H-imidazole-1-acetate (17450-34-9) Ethyl acetoxy group N/A 154.17 Agrochemical applications; flexible imidazole-acetate backbone

*Calculated based on structural formula (C₆H₅F₃N₂O₂).

Key Comparative Insights:

Substituent Effects on Reactivity: The trifluoroethyl group in the target compound enhances electrophilicity at the carbonyl compared to ethyl esters (e.g., 3f), making it more reactive toward hydrolysis or enzymatic cleavage . In contrast, ethyl or methyl esters (e.g., 3f, 3m) exhibit greater stability due to less electron withdrawal .

Physical Properties :

  • Aromatic substituents (e.g., 4-fluorophenyl in 3f) elevate melting points (119–120°C) compared to aliphatic derivatives, likely due to π-π stacking interactions . Data for the trifluoroethyl compound is unavailable but predicted to be lower due to reduced crystallinity from fluorinated groups.

Biological and Industrial Applications :

  • The lithium salt (CAS 1208074-93-4) demonstrates ionic solubility, advantageous for aqueous-phase reactions or coordination chemistry .
  • Ethyl 1H-imidazole-1-acetate (CAS 17450-34-9) is utilized in agrochemicals, whereas the trifluoroethyl variant may offer enhanced bioactivity due to fluorine’s metabolic resistance .

Safety Profiles :

  • The trifluoroethyl derivative (CAS 1311316-93-4) exhibits irritant properties (H315, H319), while the target compound’s SDS (CAS 81265-32-9) lacks explicit hazard data, suggesting milder handling requirements .

Biological Activity

2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate (C6H5F3N2O2) is a fluorinated compound with significant potential in medicinal chemistry and biological research. Its unique trifluoroethyl group enhances its lipophilicity and influences its interactions with biological targets, making it a subject of interest for various applications, including enzyme inhibition and potential therapeutic uses.

  • Molecular Formula : C6H5F3N2O2
  • Molecular Weight : 194.11 g/mol
  • CAS Number : 81265-32-9

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The trifluoroethyl group can significantly affect the compound's binding affinity and specificity due to its electronegativity and steric effects. This interaction can modulate enzyme kinetics and mechanisms, providing insights into metabolic pathways and cellular processes.

Interaction with Enzymes

The compound has been shown to inhibit various enzymes by binding to their active sites. This inhibition can lead to altered metabolic flux and changes in cellular responses. The specific interactions depend on the structural characteristics of the target enzymes.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, warranting further investigation into its mechanisms against viral pathogens.
  • Anticancer Properties : The compound has been evaluated for its efficacy in cancer cell lines, showing significant cytotoxic effects at certain concentrations.

Study 1: Anticancer Activity

A study focusing on the cytotoxic effects of this compound on various cancer cell lines demonstrated a mean GI50 value of approximately 10.7 µM. This suggests that the compound may have a favorable profile compared to other imidazole derivatives, indicating its potential as a lead compound in anticancer drug development .

Study 2: Enzyme Inhibition

In enzyme kinetics studies, the compound was found to interact with specific metabolic enzymes, leading to alterations in their activity. The binding affinity was assessed using Michaelis-Menten kinetics, revealing competitive inhibition patterns that could be exploited for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralPotential activity against viruses
AnticancerGI50 = 10.7 µM in cancer cell lines
Enzyme InhibitionCompetitive inhibition observed

Dosage Effects

The biological effects of this compound vary with dosage. Lower doses may exhibit minimal effects on cellular processes, while higher doses can lead to significant alterations in enzyme activity and cellular metabolism.

Transport and Distribution

The transport mechanisms within cells are crucial for the compound's biological activity. Studies indicate that the trifluoroethyl group enhances lipophilicity, promoting better membrane permeability and distribution within tissues.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate, and how do reaction conditions influence yield?

The synthesis of imidazole carboxylates typically involves coupling reactions between activated carbonyl groups and imidazole derivatives. For example, analogous compounds (e.g., substituted benzimidazoles) are synthesized via condensation of aldehydes with amines under acidic or catalytic conditions . Key factors include:

  • Catalyst selection : Use of Mn(IV) oxide or Ru-based catalysts for oxidation steps (e.g., converting alcohols to aldehydes) can achieve yields >70% .
  • Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance reactivity in coupling reactions .
  • Temperature control : Reactions at 50–80°C balance kinetic efficiency and thermal stability of intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the trifluoroethyl group (δ ~4.5–5.0 ppm for -OCH₂CF₃) and imidazole protons (δ ~7.0–8.5 ppm) .
    • FTIR : Confirm ester carbonyl stretching (~1740 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 210–260 nm) ensures purity >95% .
  • Elemental analysis : Validate empirical formulas (e.g., C₇H₅F₃N₂O₂) with <0.3% deviation .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typical for imidazole esters) .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoroethyl ester moiety .
  • Hydrolytic stability : Monitor pH-dependent degradation in aqueous buffers; trifluoroethyl esters are more stable at pH 4–6 than alkaline conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic active sites). For example, imidazole carboxylates show affinity for cytochrome P450 isoforms due to π-π stacking and hydrogen bonding .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., ester carbonyl as a reaction hotspot) .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability scores (<0.55), indicating moderate membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for imidazole-based compounds?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ for enzyme inhibition) across multiple cell lines to distinguish intrinsic activity from cell-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis to 1H-imidazole-1-carboxylic acid) that may confound bioactivity .
  • Comparative SAR : Analyze substituent effects (e.g., fluorinated vs. non-fluorinated esters) to isolate structural determinants of activity .

Q. How can researchers design derivatives to enhance the compound’s selectivity for target proteins?

  • Fragment-based design : Introduce substituents at the imidazole C4/C5 positions to modulate steric and electronic properties. For example:
    • Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .
    • Bulky groups (e.g., aryl rings) enhance selectivity for hydrophobic binding pockets .
  • Prodrug strategies : Modify the trifluoroethyl ester to a biodegradable moiety (e.g., pivalate) for controlled release in vivo .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, P95 respirators, and chemical-resistant aprons to avoid dermal/airway exposure .
  • Ventilation : Perform reactions in fume hoods with <10% air recirculation to mitigate vapor accumulation .
  • Waste disposal : Neutralize acidic byproducts before incineration to prevent environmental release of fluorinated compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate
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2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate

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